N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(2,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes both aromatic and pyrrolidine moieties
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-13-4-9-18(14(2)10-13)21-20(24)15-11-19(23)22(12-15)16-5-7-17(25-3)8-6-16/h4-10,15H,11-12H2,1-3H3,(H,21,24) |
InChI Key |
WCYQATLRDZVVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethylphenylamine with 4-methoxybenzoyl chloride to form an amide intermediate. This intermediate is then subjected to cyclization under specific conditions to yield the final pyrrolidinecarboxamide product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and solvent systems that enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)PROPANAMIDE
- N-{4-[(2,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-2-(4-METHOXYPHENYL)ACETAMIDE
Uniqueness
N-(2,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to its specific combination of functional groups and its pyrrolidine ring structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
